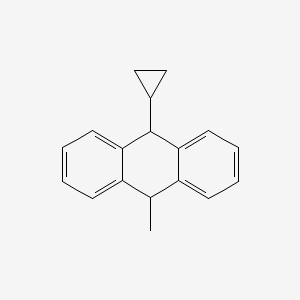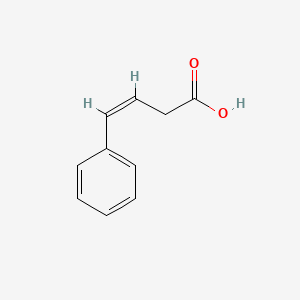
4-(bromomethyl)-2,6-dipyridin-4-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-2,6-dipyridin-4-ylpyridine is an organic compound characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dipyridin-4-ylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,6-dipyridin-4-ylpyridine+NBS→this compound
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of ligands for coordination chemistry and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize potential drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or photonic properties. It may also serve as a precursor for the production of polymers or other advanced materials.
Wirkmechanismus
The mechanism by which 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Bromomethyl)benzeneboronic acid
- 4-(Bromomethyl)phenylboronic acid pinacol ester
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Compared to similar compounds, 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine is unique due to its multiple pyridine rings, which can enhance its coordination ability and electronic properties. This makes it particularly useful in the synthesis of complex ligands and materials with specific electronic characteristics.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
1227599-58-7 |
|---|---|
Molekularformel |
C16H12BrN3 |
Molekulargewicht |
326.19 g/mol |
IUPAC-Name |
4-(bromomethyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-11-12-9-15(13-1-5-18-6-2-13)20-16(10-12)14-3-7-19-8-4-14/h1-10H,11H2 |
InChI-Schlüssel |
YFOFBKYSPWSECL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
![2-{3-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B13146149.png)

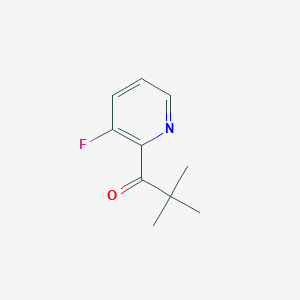
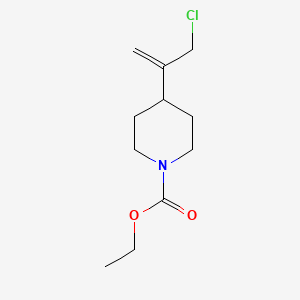

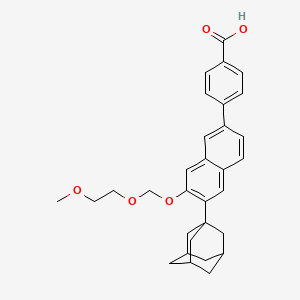
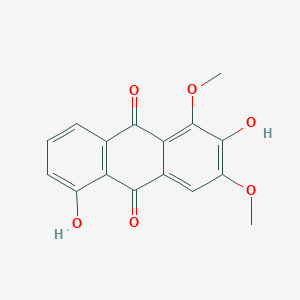
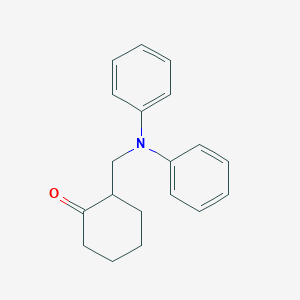

![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
